molecular formula C26H21Cl2N3O4S B11089110 Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11089110
M. Wt: 542.4 g/mol
InChI Key: BQORHPSDLDIERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a unique structure combining benzyl, dichlorophenyl, and thioxoimidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of the thioxoimidazolidinyl core: This can be achieved through the reaction of appropriate amines with carbon disulfide and an alkylating agent.

    Introduction of the benzyl and dichlorophenyl groups: These groups can be introduced via nucleophilic substitution reactions.

    Acetylation and esterification: The final steps involve acetylation of the intermediate product followed by esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of functional groups, which may confer distinct chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C26H21Cl2N3O4SC_{26}H_{21}Cl_2N_3O_4S. The compound features a complex structure that includes:

  • Thioxoimidazolidin moiety : This component is critical for the compound's biological activity.
  • Benzyl and dichlorophenyl substituents : These groups may enhance the lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thioxoimidazolidin compounds exhibit notable antimicrobial properties. Specifically, this compound has shown promising results against various bacterial strains.

Case Studies

  • Antibacterial Activity :
    • A study reported that related compounds exhibited antibacterial activity superior to standard antibiotics like ampicillin and streptomycin, with minimum inhibitory concentrations (MIC) ranging from 0.0040.004 to 0.03mg/mL0.03\,mg/mL against Gram-positive and Gram-negative bacteria .
    • The most sensitive strain was Enterobacter cloacae, while E. coli showed the highest resistance .
  • Antifungal Activity :
    • The compound also demonstrated antifungal efficacy with MIC values comparable to those of established antifungal agents. The most active derivatives had MIC values in the range of 0.0040.004 to 0.06mg/mL0.06\,mg/mL .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that the presence of specific functional groups significantly influences its biological activity:

SubstituentEffect on Activity
Thioxoimidazolidin moietyCritical for antibacterial action
Benzyl groupEnhances lipophilicity
Dichlorophenyl groupPotentially increases potency

The proposed mechanism for the antibacterial activity involves inhibition of bacterial cell wall synthesis, likely targeting enzymes such as MurB in E. coli . For antifungal activity, it appears that the compound interferes with sterol biosynthesis pathways by inhibiting lanosterol demethylase .

Properties

Molecular Formula

C26H21Cl2N3O4S

Molecular Weight

542.4 g/mol

IUPAC Name

methyl 4-[[2-[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H21Cl2N3O4S/c1-35-25(34)17-7-9-18(10-8-17)29-23(32)14-22-24(33)31(19-11-12-20(27)21(28)13-19)26(36)30(22)15-16-5-3-2-4-6-16/h2-13,22H,14-15H2,1H3,(H,29,32)

InChI Key

BQORHPSDLDIERY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.